molecular formula C6H7F3O2S2 B1431790 2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid CAS No. 144480-47-7

2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid

Cat. No.: B1431790
CAS No.: 144480-47-7
M. Wt: 232.2 g/mol
InChI Key: WYDRKVBAOAEVFH-UHFFFAOYSA-N
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Description

“2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid” is a chemical compound with the CAS Number: 144480-47-7 . It has a molecular weight of 232.25 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F3O2S2/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11) . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), oxygen (O), and sulfur (S) atoms.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 232.25 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Organic Acids in Acidizing Operations for Carbonate and Sandstone Formations

Organic acids, including formic, acetic, citric, and lactic acids, have been explored as alternatives to hydrochloric acid (HCl) in acidizing operations for carbonate and sandstone formations due to their weaker and less corrosive nature. These acids are used for formation damage removal and dissolution, showing potential in high-temperature applications and reducing corrosion rates in oil and gas operations. Their main drawback is the solubility of reaction product salts, which can limit their effectiveness (Alhamad et al., 2020).

Applications in Wastewater Disinfection

Peracetic acid, a strong disinfectant with a broad antimicrobial spectrum, has seen increased interest for wastewater disinfection. It offers advantages such as ease of treatment, effectiveness in the presence of organic matter, and no need for dechlorination, although it increases the organic content in the effluent due to acetic acid formation and has a high cost (Kitis, 2004).

Role in Fermented Beverages and Vinegar Production

Acetic acid bacteria are crucial in producing fermented beverages like vinegar, kombucha, and certain beers through "oxidative" fermentation. These bacteria transform substrates into products of industrial importance, highlighting the potential for future exploitation in the beverage industry and biotechnological applications (Lynch et al., 2019).

Microbial Degradation of Environmental Pollutants

Research on microbial degradation pathways for environmental pollutants, including those involving complex organic compounds, indicates the potential for biological processes to mitigate environmental contamination. These studies emphasize the importance of understanding microbial interactions with pollutants for environmental protection and remediation efforts (Liu & Mejia Avendaño, 2013).

Properties

IUPAC Name

2-[2-(trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2S2/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDRKVBAOAEVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid
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2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid
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2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid
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2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid
Reactant of Route 5
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid
Reactant of Route 6
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid

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